Cas no 2138043-03-3 (5-(5-amino-2,3-dimethylphenyl)thiophene-2-carbaldehyde)

5-(5-Amino-2,3-dimethylphenyl)thiophene-2-carbaldehyde is a versatile intermediate in organic synthesis, particularly valued for its bifunctional reactivity due to the presence of both an aldehyde and an amino group. The thiophene core enhances electronic properties, making it useful in the development of pharmaceuticals, agrochemicals, and advanced materials. Its structural features, including the dimethyl-substituted phenyl ring, contribute to steric and electronic tuning, enabling precise modifications in target molecules. This compound is particularly advantageous in heterocyclic chemistry, where it serves as a key building block for synthesizing complex architectures. High purity and stability under standard conditions further ensure reliable performance in research and industrial applications.
5-(5-amino-2,3-dimethylphenyl)thiophene-2-carbaldehyde structure
2138043-03-3 structure
Product name:5-(5-amino-2,3-dimethylphenyl)thiophene-2-carbaldehyde
CAS No:2138043-03-3
MF:C13H13NOS
MW:231.313421964645
CID:6268694
PubChem ID:165495053

5-(5-amino-2,3-dimethylphenyl)thiophene-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-(5-amino-2,3-dimethylphenyl)thiophene-2-carbaldehyde
    • EN300-1141995
    • 2138043-03-3
    • Inchi: 1S/C13H13NOS/c1-8-5-10(14)6-12(9(8)2)13-4-3-11(7-15)16-13/h3-7H,14H2,1-2H3
    • InChI Key: AKJJAWJGRDOVIZ-UHFFFAOYSA-N
    • SMILES: S1C(C=O)=CC=C1C1C=C(C=C(C)C=1C)N

Computed Properties

  • Exact Mass: 231.07178521g/mol
  • Monoisotopic Mass: 231.07178521g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 258
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 71.3Ų

5-(5-amino-2,3-dimethylphenyl)thiophene-2-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1141995-5g
5-(5-amino-2,3-dimethylphenyl)thiophene-2-carbaldehyde
2138043-03-3 95%
5g
$2152.0 2023-10-26
Enamine
EN300-1141995-1g
5-(5-amino-2,3-dimethylphenyl)thiophene-2-carbaldehyde
2138043-03-3 95%
1g
$743.0 2023-10-26
Enamine
EN300-1141995-10.0g
5-(5-amino-2,3-dimethylphenyl)thiophene-2-carbaldehyde
2138043-03-3
10g
$3191.0 2023-06-09
Enamine
EN300-1141995-0.1g
5-(5-amino-2,3-dimethylphenyl)thiophene-2-carbaldehyde
2138043-03-3 95%
0.1g
$653.0 2023-10-26
Enamine
EN300-1141995-0.25g
5-(5-amino-2,3-dimethylphenyl)thiophene-2-carbaldehyde
2138043-03-3 95%
0.25g
$683.0 2023-10-26
Enamine
EN300-1141995-1.0g
5-(5-amino-2,3-dimethylphenyl)thiophene-2-carbaldehyde
2138043-03-3
1g
$743.0 2023-06-09
Enamine
EN300-1141995-2.5g
5-(5-amino-2,3-dimethylphenyl)thiophene-2-carbaldehyde
2138043-03-3 95%
2.5g
$1454.0 2023-10-26
Enamine
EN300-1141995-5.0g
5-(5-amino-2,3-dimethylphenyl)thiophene-2-carbaldehyde
2138043-03-3
5g
$2152.0 2023-06-09
Enamine
EN300-1141995-0.5g
5-(5-amino-2,3-dimethylphenyl)thiophene-2-carbaldehyde
2138043-03-3 95%
0.5g
$713.0 2023-10-26
Enamine
EN300-1141995-10g
5-(5-amino-2,3-dimethylphenyl)thiophene-2-carbaldehyde
2138043-03-3 95%
10g
$3191.0 2023-10-26

Additional information on 5-(5-amino-2,3-dimethylphenyl)thiophene-2-carbaldehyde

Comprehensive Overview of 5-(5-amino-2,3-dimethylphenyl)thiophene-2-carbaldehyde (CAS No. 2138043-03-3)

In the realm of organic chemistry and pharmaceutical research, 5-(5-amino-2,3-dimethylphenyl)thiophene-2-carbaldehyde (CAS No. 2138043-03-3) has emerged as a compound of significant interest. This thiophene-based aldehyde derivative is widely studied for its potential applications in drug discovery, material science, and agrochemical development. Its unique molecular structure, featuring a thiophene ring and an amino-substituted dimethylphenyl group, makes it a versatile intermediate for synthesizing more complex molecules.

The compound's CAS number 2138043-03-3 is frequently searched by researchers and industry professionals seeking high-purity reagents for their projects. Given the growing demand for heterocyclic compounds in medicinal chemistry, this aldehyde derivative is often explored for its role in designing small-molecule inhibitors and bioactive scaffolds. Recent trends in AI-driven drug discovery have further amplified interest in such building blocks, as they are integral to virtual screening and structure-activity relationship (SAR) studies.

One of the key reasons behind the popularity of 5-(5-amino-2,3-dimethylphenyl)thiophene-2-carbaldehyde lies in its compatibility with modern cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing pharmaceutical intermediates and functional materials. Additionally, the compound's aldehyde functional group offers a reactive handle for further derivatization, enabling the creation of diverse chemical libraries for high-throughput screening.

From an industrial perspective, the synthesis and supply of CAS 2138043-03-3 are closely monitored due to its relevance in green chemistry initiatives. Researchers are increasingly focusing on sustainable methods to produce such intermediates, aligning with global efforts to reduce hazardous waste. This aligns with the broader ESG (Environmental, Social, and Governance) goals adopted by many chemical manufacturers today.

Another area where 5-(5-amino-2,3-dimethylphenyl)thiophene-2-carbaldehyde garners attention is in the development of organic electronic materials. Its conjugated system and electron-rich thiophene unit make it a candidate for designing organic semiconductors and light-emitting diodes (OLEDs). With the rise of flexible electronics and wearable technology, the demand for innovative organic compounds like this one is expected to grow exponentially.

In summary, 5-(5-amino-2,3-dimethylphenyl)thiophene-2-carbaldehyde (CAS No. 2138043-03-3) represents a critical building block in multiple cutting-edge fields. Its applications span from drug discovery to advanced materials, making it a focal point for both academic and industrial research. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in shaping future innovations.

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